molecular formula C6H7BrN2O2 B11815246 Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Cat. No.: B11815246
M. Wt: 219.04 g/mol
InChI Key: JDHGEEBXDKLSIN-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 3-position of the pyrazole ring and a methyl ester group attached to the acetyl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-bromo-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrazole ring can be oxidized to form different functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Formation of 3-substituted pyrazole derivatives.

    Oxidation Reactions: Formation of pyrazole carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

  • Methyl 2-(3-chloro-1H-pyrazol-1-yl)acetate
  • Methyl 2-(3-fluoro-1H-pyrazol-1-yl)acetate
  • Methyl 2-(3-iodo-1H-pyrazol-1-yl)acetate

Comparison: Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

methyl 2-(3-bromopyrazol-1-yl)acetate

InChI

InChI=1S/C6H7BrN2O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3

InChI Key

JDHGEEBXDKLSIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=N1)Br

Origin of Product

United States

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